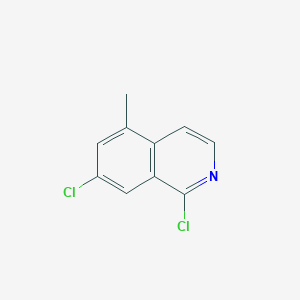
1,7-Dichloro-5-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloro-5-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dichloro-5-methylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinolines, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal catalysts to enhance the reaction efficiency. For example, palladium-catalyzed coupling reactions have been employed to synthesize isoquinoline derivatives . These methods often provide high yields and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloro-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
1,7-Dichloro-5-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-5-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Structurally similar but lacks the chlorine and methyl groups.
Isoquinoline: The parent compound without the chlorine and methyl substitutions.
1,7-Dichloroisoquinoline: Similar but without the methyl group.
Uniqueness
1,7-Dichloro-5-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1,7-dichloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3 |
InChI Key |
KJRAMQCEZAQFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

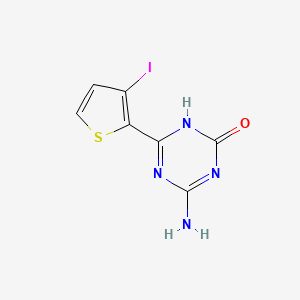

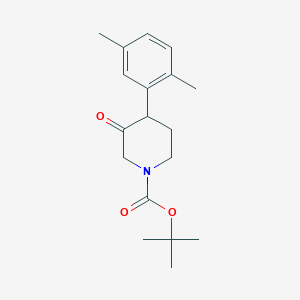
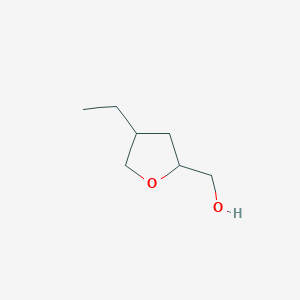


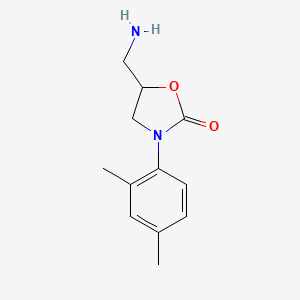
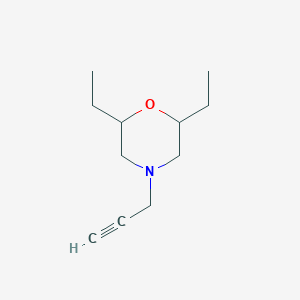
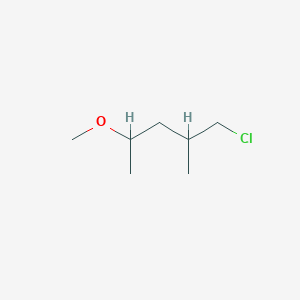
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
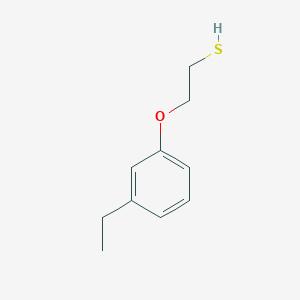
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
